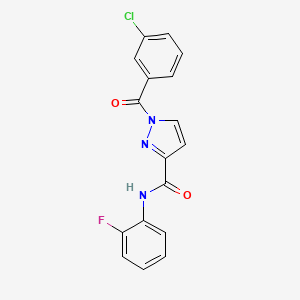![molecular formula C16H24ClN5O2 B5562426 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole and triazaspiro compounds involves multi-step reactions, including cyclocondensation, bromination, and crystallization processes. These compounds are synthesized through regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant conformational preferences, with some adopting planar conformations apart from certain groups which may orient roughly perpendicular to the main plane. This structural conformation is determined through techniques like single-crystal diffraction, highlighting the importance of crystalline structure in understanding the molecule's geometry (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives often include cyclocondensation with specific reagents, leading to the formation of pyrazole and triazaspiro frameworks. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. The reactivity is influenced by the molecule's structure, with certain positions on the molecule being more reactive due to electronic and steric factors (Holzer et al., 2003).
科学的研究の応用
Heterocyclic System Synthesis
The synthesis of spiro-fused heterocyclic systems, such as "Spiro-fused (C2)-azirino-(C4)-pyrazolones," involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds that exhibit potential as intermediates in pharmaceutical and material science research. This process highlights the compound's utility in creating novel heterocyclic systems with diverse applications (Holzer et al., 2003).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds incorporating the pyrazole moiety has revealed promising anticancer and antimicrobial activities. Compounds synthesized with structural modifications involving pyrazole have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, demonstrating the compound's relevance in developing new therapeutic agents (Katariya et al., 2021).
Oxidation Studies
The compound has been utilized in oxidation studies to transform pyrazolines to pyrazoles under mild conditions. This research underscores its potential in synthetic organic chemistry, especially in the modification and functionalization of heterocyclic compounds (Zolfigol et al., 2006).
Molecular Docking and Synthesis of Antimicrobial Agents
Investigations into the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed their potential as anticancer and antimicrobial agents. This research is significant for the development of compounds with enhanced biological activities, contributing to the battle against drug-resistant pathogenic strains and cancer (Dawoud et al., 2021).
特性
IUPAC Name |
4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-20-8-9-21(12-16(20)4-2-14(23)18-6-5-16)15(24)3-7-22-11-13(17)10-19-22/h10-11H,2-9,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQYOMFITZCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)
![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)
![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)